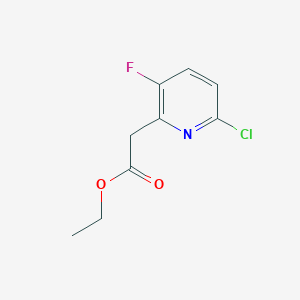

Ethyl 6-chloro-3-fluoropyridine-2-acetate

CAS No.:

Cat. No.: VC18654829

Molecular Formula: C9H9ClFNO2

Molecular Weight: 217.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO2 |

|---|---|

| Molecular Weight | 217.62 g/mol |

| IUPAC Name | ethyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate |

| Standard InChI | InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3 |

| Standard InChI Key | WMZJMYXPONLZGI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=N1)Cl)F |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Ethyl 6-chloro-3-fluoropyridine-2-acetate (CAS: 1393567-23-1 ) belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The substituents on the pyridine ring are critical to its reactivity:

-

Chlorine at the 6-position enhances electrophilic substitution reactivity due to its electron-withdrawing nature.

-

Fluorine at the 3-position introduces steric and electronic effects, influencing intermolecular interactions.

-

The ethyl acetate group at the 2-position provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

The molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . Comparative analysis with ethyl 4-chloro-3-fluoropyridine-2-acetate (CAS: 1393544-30-3 ) reveals that positional isomerism significantly alters physicochemical properties. For instance, the 6-chloro-3-fluoro substitution pattern may enhance metabolic stability compared to 4-chloro-3-fluoro analogs, a hypothesis supported by studies on related agrochemicals .

Spectroscopic Identification

While experimental spectral data for ethyl 6-chloro-3-fluoropyridine-2-acetate is unavailable, analogous compounds provide reference benchmarks:

-

¹H NMR: Peaks near δ 1.3 ppm (triplet, CH₂CH₃) and δ 4.2 ppm (quartet, OCH₂) confirm the ethyl ester group. Aromatic protons resonate between δ 7.5–8.5 ppm, split due to coupling with fluorine.

-

¹³C NMR: The carbonyl carbon (C=O) appears near δ 170 ppm, while fluorine and chlorine substituents deshield adjacent carbons .

-

MS: Molecular ion peaks at m/z 217–218 ([M]⁺) and fragment ions corresponding to loss of COOEt (44 Da) or Cl (35 Da) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-chloro-3-fluoropyridine-2-acetate likely involves multistep strategies common to halogenated pyridines:

-

Ring Formation: Condensation of enamine intermediates with acetylene derivatives, followed by cyclization.

-

Halogenation: Sequential chlorination and fluorination using reagents like POCl₃ (for Cl) and Selectfluor® (for F) .

-

Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of H₂SO₄ or DCC .

A representative pathway for ethyl 4-chloro-3-fluoropyridine-2-acetate involves:

Adapting this route for the 6-chloro-3-fluoro isomer would require careful control of reaction conditions to direct halogen placement.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise positioning of chlorine and fluorine atoms. Directed ortho-metalation or directed C-H activation may improve selectivity .

-

Purification: Chromatographic separation (e.g., silica gel, HPLC) is often necessary due to byproducts from incomplete halogenation .

-

Yield: Reported yields for analogous compounds range from 40–70%, depending on the halogenation step .

Physical and Chemical Properties

Thermodynamic Parameters

Data extrapolated from related compounds suggest:

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The 6-chloro group is susceptible to displacement by amines or alkoxides .

-

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester converts to the carboxylic acid, a precursor for amide formation .

-

Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4-position, though steric hindrance from the ester group may limit reactivity.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 6-chloro-3-fluoropyridine-2-acetate serves as a building block for bioactive molecules. For example:

-

Antibacterial Agents: Pyridine derivatives with halogen and ester groups show activity against Gram-positive bacteria.

-

Kinase Inhibitors: The fluorine atom enhances binding affinity to ATP pockets in kinases, as seen in Florpyrauxifen-benzyl analogs .

Agrochemical Development

In agrochemistry, halogenated pyridines are precursors to herbicides and insecticides. The compound’s metabolic stability, conferred by fluorine, aligns with trends in crop protection agent design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume